molecular formula C11H12F3NO2 B12279814 Trifluoro-(4-morpholin-3-ylphenoxy)methane

Trifluoro-(4-morpholin-3-ylphenoxy)methane

Cat. No.: B12279814
M. Wt: 247.21 g/mol
InChI Key: HBXMNLJLIGPTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Trifluoromethoxy Moieties in Organic Chemistry

The trifluoromethoxy group (-OCF3) has garnered significant attention in medicinal chemistry and materials science due to its profound impact on molecular properties. bohrium.comscilit.com Unlike the more common trifluoromethyl group (-CF3), the trifluoromethoxy group is considered a "super-lipophilic" yet weakly electron-withdrawing substituent. researchgate.net This unique combination of properties makes it a valuable tool for fine-tuning the characteristics of a lead compound. bohrium.com

The introduction of a trifluoromethoxy group can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation. mdpi.com This can increase the half-life of a drug candidate in the body.

Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic functional groups, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. rsc.org

Modulation of Physicochemical Properties: The -OCF3 group can influence a molecule's conformation and electronic distribution, which can in turn affect its binding to biological targets. rsc.org

The synthesis of aryl trifluoromethyl ethers can be challenging, often requiring specialized reagents and conditions. chemrevlett.comnih.gov However, recent advances have made these valuable motifs more accessible for research and development. rsc.org

Role of Morpholine (B109124) Scaffolds in Molecular Design

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. wikipedia.org It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and biologically active compounds. nih.govresearchgate.net The inclusion of a morpholine moiety in a molecule can confer several advantageous properties.

Key attributes of the morpholine scaffold include:

Improved Physicochemical Properties: The basic nitrogen atom of the morpholine ring (pKa of the conjugate acid is approximately 8.1-8.5) can be protonated at physiological pH, which can enhance aqueous solubility. acs.orgchemenu.com

Favorable Pharmacokinetics: Morpholine-containing compounds often exhibit improved metabolic stability and desirable pharmacokinetic profiles. nih.gov

Versatile Synthetic Handle: The morpholine ring can be readily introduced into molecules and can serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement. researchgate.net

The morpholine scaffold has been incorporated into a wide range of therapeutic agents, including antidepressants, anticancer agents, and antibiotics, underscoring its importance in drug design. wikipedia.orgacs.org

Phenoxy Linkages as Versatile Connectors in Chemical Structures

Phenols, the parent compounds of phenoxy derivatives, are capable of forming strong hydrogen bonds, which influences their boiling points and solubility. britannica.com When incorporated into a larger molecule as a phenoxy ether, these properties are altered, but the potential for interactions with biological targets remains. The phenoxy group can also influence the electronic properties of the molecule, depending on the substitution pattern on the aromatic ring.

Contextualizing Trifluoro-(4-morpholin-3-ylphenoxy)methane within Contemporary Chemical Research

While specific research on this compound is not widely available in the public domain, its structural components suggest it is a molecule of significant interest in medicinal chemistry. The combination of the trifluoromethoxy group, the morpholine scaffold, and the phenoxy linker creates a molecule with a potentially desirable profile for drug discovery.

Based on the properties of its constituent parts, one could hypothesize that this compound would exhibit:

High metabolic stability due to the trifluoromethoxy group.

Good membrane permeability and lipophilicity, also contributed by the -OCF3 group.

Favorable solubility and pharmacokinetic properties imparted by the morpholine ring.

A specific three-dimensional structure defined by the phenoxy linker, which could allow for precise interactions with a biological target.

The synthesis of this compound would likely involve the coupling of a morpholine-substituted phenol (B47542) with a trifluoromethylating agent. chemrevlett.com The exploration of such novel chemical entities is a driving force in the development of new therapeutics and functional materials.

Data Tables

Table 1: Physicochemical Properties of Core Moieties

MoietyTypical Impact on Molecular PropertiesKey Characteristics
Trifluoromethoxy (-OCF3) Increases lipophilicity and metabolic stability.Highly electronegative, strong C-F bonds. mdpi.com
Morpholine Improves solubility and pharmacokinetic profile.Basic nitrogen, pKa of conjugate acid ~8.1-8.5. chemenu.com
Phenoxy Provides structural rigidity and connector flexibility.Aromatic ring capable of pi-stacking.

Table 2: Comparison of Related Functional Groups

Functional GroupLipophilicity (Hansch π value)Electronic Effect
Methyl (-CH3) +0.5Weakly electron-donating
Trifluoromethyl (-CF3) +0.88 mdpi.comStrongly electron-withdrawing
Methoxy (-OCH3) -0.02Electron-donating
Trifluoromethoxy (-OCF3) +1.04Weakly electron-withdrawing

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]morpholine

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2

InChI Key

HBXMNLJLIGPTDU-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Computational and Theoretical Chemistry Studies of Trifluoro 4 Morpholin 3 Ylphenoxy Methane

Quantum Chemical Calculations for Molecular Structure and Stability

No published studies utilizing Density Functional Theory (DFT) to analyze the molecular structure, electronic properties, or stability of Trifluoro-(4-morpholin-3-ylphenoxy)methane were identified. Such studies would typically provide insights into optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO-LUMO), which are fundamental for understanding the molecule's reactivity.

There is no available research employing ab initio methods for the conformational analysis of this compound. These methods, known for their high accuracy, would be instrumental in determining the potential energy surface and identifying the most stable conformers of the molecule in the gas phase.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

A search for molecular dynamics (MD) simulations focused on the conformational landscapes, solvent effects, or potential tautomerism of this compound yielded no results. MD simulations are crucial for understanding how the molecule behaves in a biological environment, including its interactions with solvent molecules and its dynamic conformational changes over time.

No studies were found that performed molecular dynamics simulations to investigate the interaction dynamics between this compound and any protein targets. This type of analysis is vital for drug discovery, as it can elucidate the stability of ligand-protein complexes and the key residues involved in binding.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies for this compound in the available literature. These computational techniques are used to correlate the chemical structure of a compound with its biological activity and to identify the essential three-dimensional features required for interaction with a specific biological target.

No scientific articles or publicly available research data could be found specifically for the chemical compound “this compound” after a thorough search of scientific databases and online resources.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections. The strict adherence to the provided outline and the focus solely on “this compound” cannot be fulfilled without available data on its computational and theoretical chemistry.

The generation of an article would require specific data related to:

Derivation of Descriptors for Structure-Activity Correlations: This would necessitate studies that have calculated various molecular descriptors (e.g., topological, electronic, quantum-chemical) for this specific compound and correlated them with biological activity.

Ligand-Based and Structure-Based Design Principles: This would require research where “this compound” has been used as a basis for designing new molecules, either by comparing it to other active ligands or by modeling its interaction with a biological target.

Frontier Molecular Orbital (FMO) Analysis: This involves quantum chemical calculations to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, which are specific to the molecule.

Electrostatic Potential Surfaces and Charge Distribution: This requires computational studies to map the electrostatic potential and calculate partial atomic charges for this particular compound.

Without any of these specific computational studies, any attempt to write the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the user's strict instructions.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of complex molecules like Trifluoro-(4-morpholin-3-ylphenoxy)methane presents several challenges, including the controlled formation of the substituted morpholine (B109124) ring and the creation of the aryl ether bond. Future research will likely focus on developing more efficient and selective synthetic methodologies.

Key areas of development include:

Asymmetric Synthesis of 3-Substituted Morpholines: Creating the chiral center at the 3-position of the morpholine ring with high enantiomeric purity is crucial for pharmacological applications. Future routes may expand upon enantioselective methods, potentially employing enzyme-catalyzed resolutions or asymmetric organocatalysis to establish the desired stereochemistry early in the synthetic sequence. nih.gov

Advanced Fluorination and Trifluoromethoxylation Methods: While methods for adding -OCF3 groups to aromatic rings exist, they often require harsh conditions. researchgate.net Research is moving towards milder and more versatile techniques, such as those using novel trifluoromethoxide sources or late-stage C-H functionalization, which could be applied to complex intermediates. researchgate.net

Synthetic Challenge Potential Future Approach Key Benefit
Enantioselective synthesis of the 3-substituted morpholineChiral organocatalysis, Biocatalytic resolutionHigh enantiomeric purity, Milder reaction conditions
Aryl trifluoromethoxylationLate-stage C-H activation, Novel -OCF3 reagentsGreater substrate scope, Improved functional group tolerance researchgate.net
Construction of the ether linkagePalladium- or Copper-catalyzed cross-couplingHigh efficiency and yield
Overall Process EfficiencyConvergent synthesis, One-pot tandem reactionsReduced step count, Less waste, Lower cost

Application of Machine Learning and Artificial Intelligence in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.netbohrium.com For a target compound like this compound, these technologies offer powerful tools for future development.

Generative Models for Novel Analogs: AI can design new molecules by learning from vast datasets of existing chemical structures and their properties. Generative algorithms could explore the chemical space around the core scaffold to propose novel derivatives with potentially superior activity, selectivity, or pharmacokinetic profiles.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can accelerate the process of finding the ideal conditions for complex chemical reactions. bohrium.com By analyzing the results of a small number of initial experiments, the model can predict the optimal parameters (e.g., temperature, catalyst, solvent), significantly reducing the time and resources needed for synthesis development. bohrium.comresearchgate.net

Predictive Modeling of Properties: Before synthesis, ML models can predict key properties such as bioactivity, toxicity, and ADME (Absorption, Distribution, Metabolism, and Excretion). This in silico screening allows researchers to prioritize the most promising candidates for synthesis, focusing resources on molecules with the highest probability of success.

Exploration of New Biological Targets for this compound and its Derivatives

The morpholine moiety is a well-established pharmacophore present in numerous approved drugs, including antibiotics and anticancer agents. e3s-conferences.orgchemicalbook.com The addition of a trifluoromethoxy group can further enhance biological activity by improving metabolic stability and binding affinity. researchgate.netbeilstein-journals.org

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) targets. Morpholine derivatives have been investigated as dopamine (B1211576) receptor antagonists, and this scaffold could be adapted to target other receptors or enzymes implicated in neurological disorders. nih.gov

Oncology: Many kinase inhibitors feature a morpholine ring, which often improves solubility and pharmacokinetic properties. e3s-conferences.org The unique electronic properties of the trifluoromethoxyphenoxy group could lead to novel interactions within the ATP-binding pocket of kinases or other cancer-related protein targets.

Infectious Diseases: Morpholine derivatives are known for their antifungal and antibacterial activities. researchgate.netchemicalbook.com The delamanid (B1670213) scaffold, used in tuberculosis treatment, contains a related nitro-imidazooxazole group, highlighting the potential for such heterocyclic structures in anti-infective drug discovery. nih.gov Structure-activity relationship (SAR) studies on new derivatives could identify potent agents against drug-resistant pathogens. nih.gov

Integration of Computational and Experimental Approaches for Deeper Understanding of Structure-Function Relationships

A synergistic approach combining computational modeling and experimental validation is essential for a deep understanding of how a molecule functions at the atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when interacting with a biological target, such as a protein receptor or enzyme active site. These simulations help predict the stability of the binding pose and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for biological activity. researchgate.net

Advanced Spectroscopic Techniques: The combination of computational predictions with experimental data from techniques like 19F NMR and X-ray crystallography provides a powerful feedback loop. acs.org For instance, computed 19F NMR chemical shifts can help confirm the synthesis of the target molecule and its analogs, while a crystal structure can validate the predicted binding mode. nih.govacs.org

Research Question Computational Tool Experimental Method Combined Insight
What is the most stable 3D conformation?Density Functional Theory (DFT)X-ray Crystallography, NMR SpectroscopyAccurate molecular geometry and electronic properties. nih.govemerginginvestigators.org
How does the compound bind to its target?Molecular Docking, MD SimulationsIn vitro binding assays (e.g., SPR, ITC)Identification of key binding interactions and validation of affinity. researchgate.net
How does structure relate to activity (SAR)?QSAR Modeling, Free Energy PerturbationSynthesis of analogs, Cell-based activity assaysPredictive models for designing more potent compounds. nih.gov

Potential for Material Science or Catalytic Applications of Related Fluorinated and Heterocyclic Compounds

Beyond pharmaceuticals, the structural motifs present in this compound suggest potential applications in other fields.

Organocatalysis: The morpholine ring itself is a base and can be incorporated into more complex molecules designed as organocatalysts. nih.gov While morpholine-based catalysts are sometimes less reactive than their pyrrolidine (B122466) counterparts, recent research has shown that appropriately substituted morpholines can be highly efficient and stereoselective catalysts for reactions like Michael additions. nih.govfrontiersin.org

Advanced Polymers and Materials: Fluorinated heterocyclic compounds are increasingly used in materials science to create polymers with unique thermal, optical, or electronic properties. e3s-conferences.org The incorporation of the trifluoromethoxy group can enhance thermal stability and hydrophobicity, making related structures candidates for use in specialty polymers, liquid crystals, or functional coatings.

Corrosion Inhibition: Morpholine and its derivatives are widely used as corrosion inhibitors in industrial applications, such as in boiler water systems, due to their ability to form a protective film on metal surfaces. chemicalbook.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.